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An In-depth Technical Guide on the Electronic Structure and Bonding in Bromous Acid
(HBrO2z)

Introduction

Bromous acid (HBrOz) is a bromine oxoacid where bromine exists in the +3 oxidation state.[1]
It is a highly unstable compound, primarily encountered as a transient species in aqueous
solutions.[2][3] Despite its instability, HBrO: is a crucial intermediate in various chemical
systems, most notably in the Belousov-Zhabotinsky oscillating reaction, a classic example of
non-linear chemical dynamics.[1] Its fleeting existence makes direct experimental
characterization challenging, necessitating a combination of in-situ generation, rapid
spectroscopic techniques, and computational modeling to elucidate its structural and electronic
properties. This guide provides a comprehensive overview of the electronic structure, bonding,
and key physicochemical properties of bromous acid.

Electronic Structure and Bonding

The electronic arrangement and bonding in bromous acid can be described through a
hierarchical application of bonding theories, from the simple Lewis structure to more complex
hybridization and molecular orbital theories.

Lewis Structure
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To construct the Lewis structure for HBrOz, we first sum the valence electrons: 1 (from H) + 7
(from Br) + 2 x 6 (from O) = 20 valence electrons.[4][5] Bromine, being the least
electronegative atom (besides hydrogen), serves as the central atom. The hydrogen atom is
bonded to one of the oxygen atoms, a common feature for oxoacids. The most stable Lewis
structure that minimizes formal charges places a single bond between the bromine and the
hydroxyl (-OH) group and a double bond between the bromine and the terminal oxygen atom.
This arrangement satisfies the octet rule for the oxygen atoms and results in zero formal
charges for all atoms.

The predominant resonance structure is O=Br-OH, with two lone pairs on the bromine atom,
two on the terminal oxygen, and two on the hydroxyl oxygen.

VSEPR Theory and Molecular Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory is used to predict the molecular
geometry around the central bromine atom. In the HBrO2 molecule, the bromine atom is
surrounded by four electron domains:

e One single bond to the hydroxyl oxygen.
e One double bond to the terminal oxygen (counted as a single domain).
e Two lone pairs of electrons.

With four electron domains, the electron geometry is approximately tetrahedral. However, the
presence of two lone pairs results in a bent or V-shaped molecular geometry with respect to the
atoms (O-Br-0).[4][6] This bent shape leads to an asymmetrical distribution of charge, making
bromous acid a polar molecule.[6] Computational studies have identified several isomers, with
the most stable conformation being a non-planar structure.[1][2]

Hybridization

Based on the tetrahedral electron geometry predicted by VSEPR theory, the central bromine
atom in bromous acid undergoes sp? hybridization.[1][6][7] One s-orbital and three p-orbitals
of the bromine atom combine to form four sp3 hybrid orbitals. Two of these hybrid orbitals are
occupied by lone pairs of electrons, while the other two form sigma (o) bonds with the oxygen
atoms. The oxygen atom of the hydroxyl group is also sp2 hybridized.
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Molecular Orbital (MO) Theory

A molecular orbital approach provides a more detailed description of the bonding. The Br-O
sigma (o) bonds are formed by the overlap of the sp2 hybrid orbitals of bromine with the sp3
orbitals of the hydroxyl oxygen and the p-orbital of the terminal oxygen. The pi (1) bond in the
Br=0 double bond arises from the side-on overlap of a bromine d-orbital and an oxygen p-
orbital. Advanced computational calculations suggest that the electronic structure involves
delocalized molecular orbitals spread across the O-Br-O framework, rather than localized

bonds involving d-orbitals.[4]

Quantitative Data Summary

The physicochemical properties of bromous acid have been determined through a
combination of experimental measurements and computational studies. Key quantitative data
are summarized in the table below.
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Property

Value

Reference(s)

Molecular Formula

HBrO2

[1]2]

Molar Mass

112.911 g/mol

[2]

pKa (at 25 °C)

3.43+0.05

[1](21[3]

Molecular Geometry

Bent (V-shaped)

[3]41(6]

H-O-Br Bond Angle

106.1°

[1](2][3]

Br-O Bond Length

~1.85A

[1]

Dihedral Angle (H-O-Br-O)

74.2° (most stable isomer)

[1](2]

Br-O Bond Energy ~201 kJ/mol [1]
Dipole Moment ~2.1D [1]
Standard Heat of Formation

-33 kd/mol [8][9]

(AHf*(aq))

UV-Vis Absorption Maxima

260 nm (€ = 350 M~1cm™1),
340 nm (¢ =120 M~icm™Y)

[1]

Raman Spectroscopy Bands

830 cm~1 (Br-O stretch), 340

cm~1 (Br-OH bend)

[1]

Standard Reduction Potentials

E°(BrO2-/BrO-) = +1.33 V, E°

(BrO2~/Br-) = +1.47 V

[1]

Experimental and Computational Protocols

Due to its inherent instability, bromous acid is not isolated as a pure substance but is instead

generated in situ for study.

Synthesis Protocols

Several methods are employed to produce bromous acid in aqueous solutions for

experimental investigation:
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e Oxidation of Hypobromous Acid: This is a common and direct method where hypobromous
acid (HBrO) is oxidized by hypochlorous acid (HCIO) under controlled pH conditions
(typically between 4 and 6).[1][3][10]

o Reaction: HBrO + HCIO - HBrO2 + HCI

e Syn-proportionation Reaction: The reaction between bromic acid (HBrOs) and hydrobromic
acid (HBr) can be used to generate HBrO2.[2][10]

o Reaction: 2 HBrOs + HBr - 3 HBrO2

» Disproportionation of Hypobromous Acid: In this reaction, two molecules of hypobromous
acid react to form bromous acid and hydrobromic acid.[2][10]

o Reaction: 2 HBrO —» HBrO2z + HBr

Analytical and Characterization Protocols

The transient nature of HBrO:z requires rapid and sensitive analytical techniques for its
identification and quantification.

» Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used for the quantitative
determination of HBrO:z in solution.[1] The molecule exhibits characteristic absorption
maxima at 260 nm and 340 nm.[1] By monitoring the absorbance at these wavelengths, its
concentration and reaction kinetics can be studied.

e Raman Spectroscopy: Raman spectroscopy provides structural information by detecting
vibrational modes. For HBrOz2, distinctive bands are observed at 830 cm~1 (attributed to the
Br-O stretch) and 340 cm~1 (attributed to the Br-OH bend), which help confirm its molecular
structure.[1]

¢ Kinetic Studies: The acid dissociation constant (pKa) of bromous acid was determined by
studying the initial velocity of the reaction between sodium bromite and potassium iodide
over a pH range of 2.9 to 8.0.[2] The rate of reaction is dependent on the concentration of
H+*, allowing for the calculation of Ka.[2]

Computational Chemistry Protocols
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e Ab Initio Methods: High-level computational methods are used to model the properties of
bromous acid.[8][11] These studies involve optimizing the molecular geometry to find the
most stable conformations (isomers) and calculating properties such as bond lengths, bond
angles, vibrational frequencies, and relative energetics.[8] These theoretical calculations
provide valuable insights that complement the limited experimental data available for this
unstable molecule.

Visualization of Bonding Concepts

The logical progression from the basic electron count to the final molecular geometry and
hybridization of bromous acid can be visualized as a workflow.
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Conceptual Workflow for HBrO2 Structure
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Caption: Logical flow from valence electrons to molecular structure and bonding in HBrO-.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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